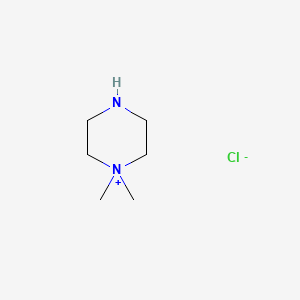

1,1-Dimethylpiperazin-1-ium chloride

CAS No.: 33950-02-6

Cat. No.: VC2315402

Molecular Formula: C6H15ClN2

Molecular Weight: 150.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33950-02-6 |

|---|---|

| Molecular Formula | C6H15ClN2 |

| Molecular Weight | 150.65 g/mol |

| IUPAC Name | 1,1-dimethylpiperazin-1-ium;chloride |

| Standard InChI | InChI=1S/C6H15N2.ClH/c1-8(2)5-3-7-4-6-8;/h7H,3-6H2,1-2H3;1H/q+1;/p-1 |

| Standard InChI Key | LYIYDTGQPFKTMD-UHFFFAOYSA-M |

| SMILES | C[N+]1(CCNCC1)C.[Cl-] |

| Canonical SMILES | C[N+]1(CCNCC1)C.[Cl-] |

Introduction

Chemical Structure and Properties

Structural Identification

1,1-Dimethylpiperazin-1-ium chloride (CAS: 33950-02-6) belongs to the family of quaternary ammonium compounds containing a piperazine ring system . The molecular structure consists of a six-membered piperazine ring with two methyl groups attached to one of the nitrogen atoms, creating a quaternary ammonium center that carries a positive charge . This positive charge is balanced by a chloride anion, resulting in an ionic compound with the molecular formula C₆H₁₅ClN₂ and a molecular weight of 150.65 g/mol. The compound's IUPAC name is 1,1-dimethylpiperazin-1-ium chloride, and it is characterized by the InChI identifier "InChI=1S/C6H15N2.ClH/c1-8(2)5-3-7-4-6-8;/h7H,3-6H2,1-2H3;1H/q+1;/p-1" . The structural representation can also be expressed in SMILES notation as "C[N+]1(CCNCC1)C.[Cl-]", which concisely captures its molecular arrangement.

Physical and Chemical Properties

1,1-Dimethylpiperazin-1-ium chloride typically presents as a white to off-white crystalline solid with excellent solubility characteristics . It readily dissolves in water as well as in various organic solvents, making it adaptable for diverse reaction conditions and applications in organic synthesis . The compound's physical state at standard temperature and pressure remains solid, with specific handling requirements related to its chemical nature. The quaternary ammonium center significantly influences its chemical behavior, particularly in terms of reactivity and interactions with other molecules . The presence of the dimethyl substituents on the nitrogen atom enhances the compound's lipophilicity compared to unsubstituted piperazine derivatives, which can substantially affect its biological activity profile and membrane interactions in various applications .

Synthesis Methods

General Synthetic Approach

The synthesis of 1,1-dimethylpiperazin-1-ium chloride is typically achieved through the controlled alkylation of piperazine. This process involves the reaction of piperazine with appropriate methylating agents to introduce the dimethyl groups at the nitrogen position, followed by the incorporation of the chloride counterion. The alkylation step is crucial for forming the quaternary ammonium center that characterizes this compound, requiring precise reaction conditions to ensure selectivity and yield. Various methylating reagents can be employed in this synthetic route, including methyl iodide, dimethyl sulfate, or methyl chloride, with the choice of reagent affecting the reaction efficiency and product purity.

Reaction Conditions and Considerations

Successful synthesis of 1,1-dimethylpiperazin-1-ium chloride requires careful control of reaction parameters including temperature, solvent selection, and stoichiometry of reagents. The reaction is typically conducted in polar solvents such as nitromethane or alcohols to facilitate the alkylation process and subsequent ionic product formation . Temperature control is essential during the synthesis, as excessively high temperatures may lead to side reactions or decomposition of the desired product. Purification of the final compound often involves recrystallization techniques, typically using isopropyl alcohol or other suitable solvents to obtain the product with high purity . The yield of the synthesis can vary depending on the specific conditions employed, but optimized protocols can achieve relatively high yields of the desired quaternary ammonium salt .

Applications and Uses

Role in Chemical Synthesis

1,1-Dimethylpiperazin-1-ium chloride serves as a versatile intermediate in organic synthesis, particularly in the production of specialty chemicals and pharmaceutically relevant compounds . Its quaternary ammonium structure makes it valuable as a building block for more complex molecular architectures, contributing to the diverse applications of piperazine derivatives in synthetic chemistry . The compound's reactivity profile allows it to participate in various transformations, including nucleophilic substitutions, eliminations, and other important organic reactions. Its utility extends to the preparation of high-quality chemical compounds where the piperazine scaffold plays a crucial structural role.

Catalytic Applications

Due to its ionic nature and solubility characteristics, 1,1-dimethylpiperazin-1-ium chloride finds application as a phase transfer catalyst in reactions involving immiscible phases . The quaternary ammonium center facilitates the transfer of reagents between aqueous and organic phases, enhancing reaction rates and yields in heterogeneous reaction systems . This catalytic capability makes it particularly useful in industrial processes where phase transfer catalysis offers significant advantages in terms of reaction efficiency and product selectivity . The compound's stability under various reaction conditions further contributes to its utility in catalytic applications requiring robust performance.

Pharmaceutical and Biomedical Applications

In the pharmaceutical sector, 1,1-dimethylpiperazin-1-ium chloride plays a significant role in medicinal chemistry research and development . The piperazine motif appears in numerous bioactive compounds and approved pharmaceuticals, making derivatives like this quaternary ammonium salt valuable in drug discovery programs . The compound may exhibit antimicrobial properties due to its quaternary ammonium nature, generating interest in biocidal formulations and antimicrobial research applications . Its potential biological activities, combined with its synthetic versatility, position it as an important compound in the exploration of novel therapeutic agents and biomedical technologies.

| Packaging Quantity | Approximate Price Range (EUR) |

|---|---|

| 25 mg | 333.00 |

| 50 mg | 464.00 |

| 100 mg | 790.00 |

| 250 mg | 1,076.00 |

| 500 mg | 1,407.00 |

These pricing figures should be considered approximate and subject to market fluctuations, with actual costs potentially varying based on specific supplier terms, geographical location, and current market conditions . Most suppliers provide the compound in glass bottles with appropriate moisture protection to maintain product integrity during storage and transportation .

Spectroscopic Characterization

Spectral Properties

Spectroscopic characterization of 1,1-dimethylpiperazin-1-ium chloride provides valuable structural information and confirms its identity in analytical contexts . Vibrational spectroscopy techniques, including FT-IR and FT-Raman spectroscopy, can identify characteristic absorption bands associated with the quaternary ammonium center and the piperazine ring structure . Nuclear magnetic resonance (NMR) spectroscopy offers detailed insights into the compound's structure, with proton (¹H) and carbon (¹³C) NMR spectra revealing specific signals corresponding to the methyl groups attached to the quaternary nitrogen atom and the methylene groups of the piperazine ring . Mass spectrometry can confirm the molecular weight and fragmentation pattern, providing additional evidence for structural identification and purity assessment .

Analytical Considerations

Structural Relationships and Comparisons

Related Piperazine Derivatives

1,1-Dimethylpiperazin-1-ium chloride belongs to a broader family of piperazine derivatives with diverse structural features and applications . The closely related compound 1,4-dimethylpiperazine (CAS: 106-58-1) lacks the quaternary ammonium center and exists as a neutral molecule with different physicochemical properties, including lower melting point and distinct solubility characteristics . Other structural variations include compounds with different alkyl substituents on the nitrogen atoms, which modify the electronic properties and steric environment around the piperazine ring . These structural relationships provide important context for understanding structure-activity correlations and guiding the design of new compounds with tailored properties for specific applications .

Comparison with Other Quaternary Ammonium Compounds

Comparing 1,1-dimethylpiperazin-1-ium chloride with other quaternary ammonium compounds reveals important structural and functional differences . 1,1-Dimethylpiperidinium iodide (CAS: 3333-08-2) features a similar quaternary ammonium center but incorporates a piperidine rather than piperazine ring system, resulting in distinct chemical behavior and applications . 1,1-Dimethylpiperidinium chloride (CAS: 24307-26-4, also known as mepiquat chloride) shares the same counterion but differs in ring structure, finding application as a plant growth regulator in agricultural settings . These comparative relationships highlight how subtle structural variations within the quaternary ammonium compound family can lead to significantly different applications and properties, underscoring the importance of precise structural control in the development of functional molecules .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume